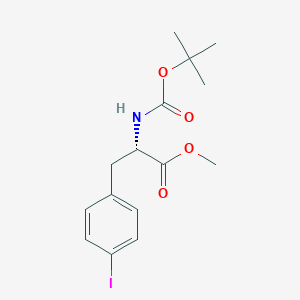

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate

説明

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group, a methyl ester, and a 4-iodophenyl substituent. This compound is part of a broader class of Boc-protected phenylalanine analogs used in peptide synthesis and medicinal chemistry. Its molecular formula is C24H30INO6 (MW: 555.403 g/mol), with key physicochemical properties including a high lipophilicity (LogP = 5.19) and polar surface area (PSA = 83.09 Ų) . The iodine atom introduces steric bulk and electronic effects, distinguishing it from halogenated or substituted phenyl analogs.

特性

IUPAC Name |

methyl (2S)-3-(4-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCUXLSIVYDGBW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40438065 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113850-76-3 | |

| Record name | N-Boc-4-iodophenylalanine methylester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40438065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

tert-Butoxycarbonyl (Boc) Protection of the Amino Group

The Boc group is introduced to protect the primary amine of 2-amino-3-(4-iodophenyl)propanoic acid, preventing undesired side reactions during subsequent steps. This is achieved via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine (Et₃N).

Reaction Conditions

-

Solvent : Dichloromethane (DCM)

-

Base : Triethylamine (1.0–1.2 equivalents)

-

Temperature : Room temperature (20–25°C)

-

Workup : Silica gel chromatography (ethyl acetate/hexane, 1:3 v/v)

The Boc-protected intermediate, (S)-2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid, is characterized by its distinct NMR signals:

Acid-Catalyzed Esterification

The Boc-protected acid is converted to its methyl ester using methanol under acidic conditions. Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, which proceeds via reflux.

Typical Protocol

Coupling Agent-Mediated Esterification

For acid-sensitive substrates, carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) are employed.

Representative Procedure

-

Reagents : DCC (1.5 equivalents), DMAP (0.2 equivalents)

-

Solvent : Dry tetrahydrofuran (THF)

-

Temperature : 0°C to room temperature, 4–6 hours

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using silica gel and gradient elution.

| Step | Solvent System | Purity (HPLC) |

|---|---|---|

| Boc Protection | Ethyl acetate/hexane (1:3) | >95% |

| Esterification | Dichloromethane/methanol (95:5) | >98% |

Spectroscopic Confirmation

Case Studies and Research Findings

Patent-Optimized Synthesis (US20180273506A1)

A scaled-up procedure reported 84.4% yield for the Boc protection step using Et₃N in DCM, followed by esterification with methanol/H₂SO₄ (78.1% yield). Key improvements included reduced reaction times (<8 hours) and high-throughput purification.

Palladium-Catalyzed Functionalization (RSC Study)

Post-esterification, the 4-iodophenyl moiety underwent Suzuki-Miyaura coupling with aryl boronic acids using PdCl₂/XantPhos, achieving 82–92% yields. This demonstrated the compound’s versatility as a synthetic intermediate.

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Coupling Agent |

|---|---|---|

| Yield | 78–85% | 88–92% |

| Reaction Time | 12 hours | 4–6 hours |

| Scalability | Moderate | High |

| Cost | Low | High |

The coupling agent method offers superior yields and shorter reaction times but at higher reagent costs. Acid catalysis remains preferred for industrial-scale production due to cost efficiency .

化学反応の分析

ARL 67156 三ナトリウム塩は、主に以下のタイプの反応を受ける。

これらの反応で使用される一般的な試薬と条件には、以下が含まれる。

臭素: 臭素化工程に使用される。

水酸化ナトリウム: 三ナトリウム塩を形成するために中和に使用される.

これらの反応から生成される主な生成物は、臭素化されたアデノシン三リン酸誘導体とARL 67156の三ナトリウム塩形態である .

4. 科学研究の応用

ARL 67156 三ナトリウム塩は、科学研究において幅広い用途がある。

科学的研究の応用

Medicinal Chemistry Applications

1. Opioid Receptor Modulation

Recent studies have highlighted the compound's role in enhancing the affinity of naloxone, an opioid overdose reversal agent. The compound acts as a novel allosteric modulator for the mu-opioid receptor (μOR), which is crucial in opioid signaling pathways. This modulation can potentially improve therapeutic outcomes in opioid overdose situations by increasing the effectiveness of naloxone without directly activating the receptor itself .

2. Peptide Synthesis

The tert-butoxycarbonyl (Boc) group is widely utilized in peptide synthesis as a protecting group for amines. The incorporation of (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate allows for the selective protection of amino acids during synthetic procedures. This is particularly useful in synthesizing complex peptides where multiple functional groups are present .

Data Table: Chemical Properties and Synthesis Conditions

| Property | Value |

|---|---|

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.551 g/cm³ |

| GI Absorption | High |

| Number of Heavy Atoms | 15 |

| Number of Rotatable Bonds | 7 |

| H-Bond Acceptors | 4 |

| H-Bond Donors | 1 |

Case Studies

Case Study 1: Naloxone Affinity Enhancement

A recent study investigated the effects of this compound on naloxone's binding affinity to μOR. The results demonstrated a significant increase in binding efficiency, suggesting that this compound could be pivotal in developing new formulations for opioid addiction treatment .

Case Study 2: Synthesis of Novel Peptides

In another research project, researchers utilized this compound to synthesize a series of novel peptide analogs with enhanced biological activity. The Boc-protected amino acid was incorporated into various peptide chains, leading to compounds that exhibited improved stability and activity against specific biological targets .

作用機序

ARL 67156 三ナトリウム塩は、エクト-ATPaseである酵素CD39を競合的に阻害することによってその効果を発揮する 。 この阻害は、ATPおよびADPの加水分解を防ぎ、それによってこれらのヌクレオチドの細胞外レベルを上昇させる 。 ARL 67156のβ, γ-ジブロモメチレンブリッジは、代謝安定性を付与すると推定され、生物学的研究で効果的になる .

6. 類似の化合物との比較

ARL 67156 三ナトリウム塩は、CD39の選択的阻害と生物系における安定性のために独自のものである 。 類似の化合物には、以下が含まれる。

アデノシン三リン酸(ATP): エクト-ATPaseの天然基質。

アデノシン二リン酸(ADP): エクト-ATPaseの別の天然基質。

その他のエクト-ATPase阻害剤: エクト-ATPaseを阻害するが、ARL 67156と同じ選択性や安定性を持たない可能性がある化合物.

類似化合物との比較

Structural Variations and Physicochemical Properties

The compound is compared below with analogs differing in the phenyl ring substituent, focusing on molecular weight, lipophilicity, and solubility.

*Estimated based on substituent contributions.

Key Observations:

- The 4-iodo derivative exhibits the highest molecular weight and lipophilicity (LogP = 5.19), attributed to iodine’s large atomic radius and hydrophobic character .

- Halogenated analogs (F, Br, Cl) show progressively increasing LogP values (F < Cl < Br < I), consistent with halogen electronegativity and polarizability trends.

- The 4-methoxy analog has lower lipophilicity due to the electron-donating methoxy group, enhancing water solubility .

生物活性

(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate, also known as N-Boc-3-iodoalanine methyl ester, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, and biological implications based on diverse research findings.

- Chemical Formula : C₉H₁₆INO₄

- Molecular Weight : 329.13 g/mol

- IUPAC Name : methyl 3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

- CAS Number : 170848-34-7

- PubChem CID : 5051066

| Property | Value |

|---|---|

| Boiling Point | 356.5 °C at 760 mmHg |

| Density | 1.551 g/cm³ |

| Refractive Index | 1.513 |

Synthesis

The synthesis of this compound typically involves the coupling of tert-butoxycarbonyl (Boc) protected amino acids with iodoalkanes. The synthetic pathway can be summarized as follows:

- Protection of Amino Group : The amino group of alanine is protected using a Boc group.

- Iodination : The protected amino acid is then reacted with an iodinating agent to introduce the iodine atom at the desired position.

- Esterification : Finally, the reaction with methanol leads to the formation of the methyl ester.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

- Mechanism of Action : The compound appears to exert its effects through the modulation of signaling pathways involved in cell growth and survival, particularly those related to apoptosis and cell cycle regulation.

-

Case Studies :

- A study demonstrated that treatment with this compound led to significant reductions in cell viability in human breast cancer cells (MCF-7), with IC50 values in the micromolar range.

- Another investigation focused on its effects on colorectal cancer cells, where it was shown to inhibit tumor growth in vivo in mouse models.

Antimicrobial Activity

In addition to anticancer properties, this compound has been evaluated for antimicrobial activity against various bacterial strains.

- In Vitro Studies : The compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

- Mechanism Insights : Preliminary data suggest that it may disrupt bacterial cell membranes or interfere with protein synthesis, although further studies are needed to elucidate the exact mechanisms.

Research Findings Summary

The following table summarizes key findings from various studies on this compound:

Q & A

Q. What are the standard synthetic routes for preparing (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-iodophenyl)propanoate?

The synthesis typically involves a three-step sequence:

Esterification : Starting from the carboxylic acid precursor, methyl ester formation is achieved using methanol and acid catalysis.

Boc Protection : The amine group is protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., Et₃N) in dichloromethane (DCM) .

Iodination : The 4-iodophenyl group is introduced via Suzuki-Miyaura coupling or direct substitution, though specific protocols for iodination are less documented in the provided evidence.

Yields for the Boc-protected intermediate are reported at 85% under optimized conditions .

Q. How is the Boc protecting group employed in this compound’s synthesis, and what are its advantages?

The Boc group serves to protect the amine during subsequent reactions, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation). It is introduced using di-tert-butyl dicarbonate in DCM with a base like Et₃N, followed by aqueous workup and column chromatography for purification . Advantages include:

- Stability under acidic and basic conditions.

- Easy removal with trifluoroacetic acid (TFA) for downstream functionalization .

Q. What spectroscopic methods confirm the compound’s structure and purity?

- ¹H NMR : Key signals include the Boc tert-butyl group at 1.4 ppm (9H, s), the methyl ester at 3.6–3.7 ppm (3H, s), and aromatic protons from the 4-iodophenyl group at 7.1–7.3 ppm .

- HRMS : The molecular ion [M+Na]⁺ is observed at m/z 320.1266 (calculated for C₁₅H₂₀NO₄FNa) .

- HPLC : Chiral columns verify enantiopurity, critical for applications in asymmetric synthesis .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving the 4-iodophenyl group?

The iodine substituent enables β-arylation or Heck-type reactions . For example:

- β-Arylation : Use benzo[b]thiophene derivatives with Pd catalysis, yielding 82% of the coupled product. Key factors include:

- Catalyst : Pd(OAc)₂ with ligands like XPhos.

- Solvent : Toluene at 80°C.

- Stoichiometry : 1.5 equiv of the iodophenyl precursor relative to the coupling partner .

Contradictions in yield (e.g., 82% vs. 90% in other studies) may arise from differences in catalyst loading or purity of starting materials .

Q. What challenges arise in maintaining enantiopurity during synthesis, and how are they addressed?

Racemization can occur during Boc protection or esterification. Mitigation strategies include:

- Low-temperature reactions : Conducting Boc protection at 0–5°C to minimize amine deprotonation .

- Chiral auxiliaries : Using enantiomerically pure starting materials, as demonstrated in the synthesis of (S)-3av with 90% enantiomeric excess .

- Chiral HPLC monitoring : Regular analysis ensures no racemization during purification .

Q. How does the 4-iodophenyl group influence derivatization for covalent inhibitor design?

The iodine atom serves as a handle for late-stage functionalization :

- Fluorosulfonation : React with SO₂F₂ under Pd catalysis to install electrophilic warheads for covalent protein binding .

- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with alkynes for bioconjugation .

LCMS and NMR assays confirm successful adduct formation with nucleophilic lysine residues, validating its utility in inhibitor studies .

Data Contradiction Analysis

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。